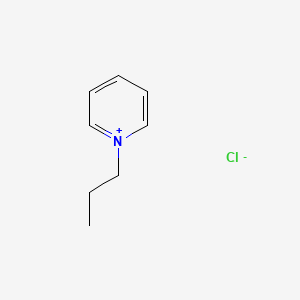
1-丙基吡啶鎓氯化物
描述
1-Propylpyridinium Chloride is a chemical compound with the molecular formula C8H12ClN . It is generally immediately available in most volumes .
Synthesis Analysis
The synthesis of 1-Propylpyridinium Chloride involves a detailed investigation of the synthesis of novel quaternary pyridinium salts . The Menchutkin reactions (MR) with the exception of a few cases, are of the S N 2 type. Primary halides are generally more reactive than secondary or tertiary halides .Molecular Structure Analysis
The molecular structure of 1-Propylpyridinium Chloride is C8H12ClN . The average mass is 157.641 Da and the Monoisotopic mass is 157.065826 Da .Chemical Reactions Analysis
The chemical reactions of 1-Propylpyridinium Chloride involve the reaction of a tertiary amine with an alkyl halide . The reaction takes place more easily through the stabilization of the transition state and the charged products, which are more polar than the reactants .Physical And Chemical Properties Analysis
1-Propylpyridinium Chloride has a molecular weight of 157.64 . It should be stored at a temperature between 28 C .科学研究应用
天然产物和生物活性药物的合成
1-丙基吡啶鎓氯化物是一种结构多样的吡啶鎓盐,在许多天然产物和生物活性药物的合成中起着至关重要的作用。 它独特的化学性质促进了复杂分子的形成,这些分子在开发具有抗菌、抗癌、抗疟疾和抗胆碱酯酶活性的药物中至关重要 .
吡啶鎓离子液体
该化合物用于创建基于吡啶鎓的离子液体,这些离子液体是在室温或接近室温下呈液态的盐。 这些离子液体具有独特的特性,如低挥发性、高热稳定性和良好的溶解能力,使其适用于各种应用,包括电化学、催化以及作为化学反应的溶剂 .
吡啶鎓叶立德
1-丙基吡啶鎓氯化物作为合成吡啶鎓叶立德的前体。这些叶立德是有机合成中的中间体,用于各种反应,包括维蒂希反应,以形成碳-碳双键。 这在材料科学领域中特别有用,用于创建聚合物和其他先进材料 .
抗菌剂和防腐剂
由于其结构特征,1-丙基吡啶鎓氯化物表现出抗菌特性。它可用于开发针对多种微生物有效的新的防腐剂。 该应用在医学领域非常重要,尤其是在治疗感染和开发无菌表面方面 .
基因递送系统
该化合物与 DNA 形成复合物的能力使其成为用于基因递送系统的潜在候选者。这些系统旨在将遗传物质导入细胞,这是基因工程和治疗中的基本技术。 这些递送系统的效率和安全性对于其在临床环境中的应用至关重要 .
分析化学
在分析化学中,1-丙基吡啶鎓氯化物因其溶解度和反应性而被使用。它可以在各种分析方法中充当相转移催化剂,增强化学物质的检测和定量。 这在环境监测和质量控制过程中特别有用 .
安全和危害
未来方向
Pyridinium salts, including 1-Propylpyridinium Chloride, have played an intriguing role in a wide range of research topics . They are important in terms of their synthetic routes, reactivity and their importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .
作用机制
Target of Action
1-Propylpyridinium Chloride is a type of pyridinium salt . Pyridinium salts are known to have broad-spectrum antiseptic properties . They are often used in various products like mouthwashes, toothpastes, lozenges, throat sprays, breath sprays, and nasal sprays . The primary targets of 1-Propylpyridinium Chloride are likely to be similar, focusing on pathogenic bacteria in the oral and nasal cavities .
Mode of Action
The mode of action of 1-Propylpyridinium Chloride is expected to be similar to that of other pyridinium salts. For instance, cetylpyridinium chloride, a related compound, is known to decrease new dental plaque growth, decrease or remove existing dental plaque, diminish the growth of pathogenic bacteria, and inhibit the production of virulence factors .
Biochemical Pathways
Given its antiseptic properties, it is likely to interfere with the metabolic processes of bacteria, thereby inhibiting their growth and survival .
Pharmacokinetics
Its bioavailability would primarily be local to the site of application, such as the oral cavity or nasal passages .
Result of Action
The result of the action of 1-Propylpyridinium Chloride is a reduction in bacterial load in the areas of application. This leads to a decrease in dental plaque and potentially a reduction in oral and nasal infections .
属性
IUPAC Name |
1-propylpyridin-1-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N.ClH/c1-2-6-9-7-4-3-5-8-9;/h3-5,7-8H,2,6H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOIUWAYPMADRC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+]1=CC=CC=C1.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60543882 | |
| Record name | 1-Propylpyridin-1-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60543882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23271-47-8 | |
| Record name | 1-Propylpyridin-1-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60543882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Propylpyridinium Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 1-Propylpyridinium Chloride be used for metal extraction, and what are its advantages and disadvantages?
A1: Yes, 1-Propylpyridinium Chloride has shown potential for extracting Platinum Group Metals (PGMs) like Palladium(II) and Platinum(IV) from chloride solutions. [] This is particularly relevant for recovering PGMs from complex solutions generated during the recycling of materials like spent automotive converters. [] While 1-Propylpyridinium Chloride demonstrates effectiveness in extracting both Palladium(II) and Platinum(IV) without significant selectivity towards one metal ion, there are challenges. [] One key drawback is the difficulty in stripping the extracted metal ions back from the organic phase, suggesting a need to modify the organic phase properties for improved stripping efficiency. []
Q2: Can 1-Propylpyridinium Chloride be incorporated into solid materials to act as a catalyst, and how effective is it?
A2: Yes, 1-Propylpyridinium Chloride can be effectively immobilized onto SBA-15 mesoporous silica, resulting in a heterogeneous catalyst. [] This catalyst has demonstrated excellent activity and reusability in Knoevenagel condensation reactions, showcasing its potential for sustainable organic synthesis applications. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Methyl benzo[d]oxazole-2-carboxylate](/img/structure/B1367469.png)




![8-Chloro-2-methylimidazo[1,2-a]pyrazine](/img/structure/B1367480.png)




